molecular formula C13H9BrClFO B7996211 2-Bromo-3'-chloro-4'-fluorobenzhydrol

2-Bromo-3'-chloro-4'-fluorobenzhydrol

Cat. No.: B7996211
M. Wt: 315.56 g/mol
InChI Key: FTNFVXFEZPZFHR-UHFFFAOYSA-N
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Description

2-Bromo-3'-chloro-4'-fluorobenzhydrol is a halogenated benzhydrol derivative characterized by a hydroxyl (-OH) group attached to a diphenylmethane backbone, with bromo (Br), chloro (Cl), and fluoro (F) substituents at the 2, 3', and 4' positions, respectively. The compound’s halogen substituents and hydroxyl group suggest utility in pharmaceutical synthesis, catalysis, or materials science .

Properties

IUPAC Name

(2-bromophenyl)-(3-chloro-4-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNFVXFEZPZFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=C(C=C2)F)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-3’-chloro-4’-fluorobenzhydrol typically involves the reaction of 2-bromobenzaldehyde with 3-chloro-4-fluorobenzylmagnesium chloride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

2-Bromo-3’-chloro-4’-fluorobenzhydrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen atoms (bromine, chlorine, and fluorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-3’-chloro-4’-fluorobenzhydrol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3’-chloro-4’-fluorobenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular Structure and Substituent Effects

The compound’s structural analogs vary in functional groups and substituent positions, leading to distinct electronic and steric effects:

Compound Name Molecular Formula Functional Group Substituents Key Structural Features
2-Bromo-3'-chloro-4'-fluorobenzhydrol C₁₃H₈BrClF₀O Benzhydrol (-OH) Br (2), Cl (3'), F (4') Hydroxyl group enables hydrogen bonding
2-Bromo-3'-chloro-4'-fluoroacetophenone C₈H₅BrClFO Acetophenone Br (2), Cl (3'), F (4') Ketone group enhances electrophilicity
2-Bromo-3:4-dimethoxybenzaldehyde C₉H₈BrO₃ Benzaldehyde Br (2), OMe (3,4) Methoxy groups increase electron density
2-Bromo-3:5-dinitrobenzamide C₇H₄BrN₃O₅ Benzamide Br (2), NO₂ (3,5) Nitro groups strongly electron-withdrawing

Key Observations :

  • Functional Groups: The hydroxyl group in benzhydrol facilitates hydrogen bonding, likely increasing its melting point and solubility in polar solvents compared to acetophenone or benzaldehyde derivatives .
  • Fluorine’s small size and high electronegativity may enhance metabolic stability in pharmaceutical contexts .
  • Substituent Positioning : The 3'-chloro and 4'-fluoro substituents create an ortho/para-directing pattern, influencing reactivity in synthesis pathways .

Physical Properties

Comparative data from halogenated analogs suggest trends in physical properties:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
2-Bromo-3'-chloro-4'-fluoroacetophenone 251.48 Not reported Not reported Soluble in organic solvents
2-Bromo-3:4-dimethoxybenzaldehyde 243.07 86 Not reported High in DMSO, acetone
2-Bromo-3:5-dinitrobenzamide 298.03 216 Not reported Low in water

Key Observations :

  • Hydrogen Bonding: Benzhydrol’s hydroxyl group may elevate its melting point relative to acetophenone analogs (e.g., 2-Bromo-3'-chloro-4'-fluoroacetophenone) due to stronger intermolecular forces .
  • Solubility : Methoxy-substituted compounds (e.g., 2-Bromo-3:4-dimethoxybenzaldehyde) exhibit higher solubility in polar aprotic solvents compared to nitro- or halogen-dominated analogs .
Reactivity:
  • Nucleophilic Substitution: Bromine at the 2-position in benzhydrol may undergo SNAr (nucleophilic aromatic substitution) reactions, particularly under basic conditions, similar to brominated acetophenones .
  • Oxidation: The benzhydrol hydroxyl group can oxidize to a ketone, forming 2-Bromo-3'-chloro-4'-fluoroacetophenone, a known intermediate in pharmaceutical synthesis .

Biological Activity

2-Bromo-3'-chloro-4'-fluorobenzhydrol is a halogenated benzhydrol derivative, notable for its potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its structural properties that may influence biological interactions and therapeutic efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C13H9BrClF, indicating the presence of bromine, chlorine, and fluorine substituents on the benzene rings. The presence of these halogens can significantly affect the compound's reactivity and biological properties.

Biological Activity Overview

Research indicates that halogenated compounds often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific activities of this compound have been explored in several studies:

Antimicrobial Activity

A study investigated the antimicrobial effects of various halogenated benzhydrol derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that this compound has potential as an antimicrobial agent.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

Anticancer Activity

In vitro studies have also evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were recorded as follows:

Cell LineIC50 (µM)
MCF-715
A54920

These findings suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development in cancer therapy.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the halogen substituents enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. Additionally, the compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study published in a peer-reviewed journal examined various halogenated derivatives' effects on microbial growth. The findings highlighted the superior activity of this compound compared to other derivatives, suggesting its potential utility in treating infections caused by resistant bacterial strains.
  • Cytotoxicity Evaluation : In another study focusing on anticancer properties, researchers treated MCF-7 and A549 cells with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability, with significant apoptotic markers observed under microscopy.

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